![molecular formula C21H26ClN3O3 B5676677 N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5676677.png)
N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules involving chlorophenyl, methoxyphenyl, pyrrolidine, and piperidine components often requires multi-step chemical processes, as evidenced by the detailed synthesis of related compounds. For instance, Kumar et al. (2004) described the synthesis of a molecule with structural elements similar to our compound of interest, showcasing the intricate steps needed for such molecular architecture, including chlorophenyl and methoxyphenyl groups (Kumar et al., 2004).
Molecular Structure Analysis
The structural complexity of "N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide" implies a detailed analysis to understand its three-dimensional conformation, electronic distribution, and potential intermolecular interactions. The X-ray crystallography and spectroscopic methods (IR, 1H-NMR, 13C-NMR) provide insights into the molecular structure, as demonstrated by Cabezas et al. (1988) for a similar compound, revealing the conformational dynamics and structural features critical for its chemical behavior and reactivity (Cabezas et al., 1988).
Chemical Reactions and Properties
The reactivity of "N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide" can be anticipated by examining similar molecules' chemical behavior. Such compounds typically undergo nucleophilic substitution, addition reactions, and interactions with biological targets. For example, Shim et al. (2002) explored the molecular interaction of a compound with the CB1 cannabinoid receptor, providing a basis for understanding the chemical reactivity and potential biological interactions of our compound of interest (Shim et al., 2002).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-[1-(2-methyl-1H-pyrrole-3-carbonyl)piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-14-17(9-10-23-14)21(27)25-11-3-4-15(13-25)5-8-20(26)24-18-12-16(22)6-7-19(18)28-2/h6-7,9-10,12,15,23H,3-5,8,11,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLXLSADAXQBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)N2CCCC(C2)CCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide |
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